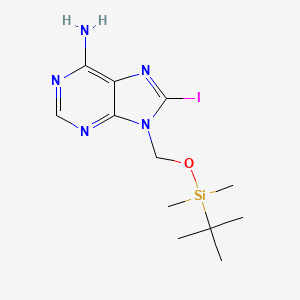

9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9h-purin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9h-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, an iodine atom, and a purine base. The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups, while the iodine atom can participate in various chemical reactions.

Preparation Methods

The synthesis of 9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9h-purin-6-amine typically involves multiple steps. One common synthetic route includes the protection of the hydroxyl group of a purine derivative with a TBDMS group, followed by iodination at the 8-position of the purine ring. The reaction conditions often involve the use of reagents such as tert-butyldimethylsilyl chloride (TBSCl) and iodine or iodinating agents under anhydrous conditions .

Chemical Reactions Analysis

9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9h-purin-6-amine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

Deprotection: The TBDMS group can be removed using fluoride ions, such as tetrabutylammonium fluoride (TBAF), to yield the free hydroxyl group

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Biology: The compound can be used in studies involving nucleoside analogs and their interactions with biological targets.

Industry: The compound can be used in the synthesis of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9h-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleosides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. The TBDMS group provides stability and protection during synthetic transformations, while the iodine atom can be used for further functionalization .

Comparison with Similar Compounds

Similar compounds include other purine derivatives with different protecting groups or halogen atoms. For example:

9-(((Tert-butyldimethylsilyl)oxy)methyl)-9h-purin-6-amine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

8-Bromo-9-(((Tert-butyldimethylsilyl)oxy)methyl)-9h-purin-6-amine: Contains a bromine atom instead of iodine, which can affect its reactivity and applications.

9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-chloro-9h-purin-6-amine:

Biological Activity

The compound 9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9h-purin-6-amine is a modified purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a purine base modified with a tert-butyldimethylsilyl (TBDMS) group and an iodine atom at the 8-position. The synthesis typically involves the protection of hydroxyl groups and the introduction of iodine through electrophilic substitution reactions. The following table summarizes key synthetic steps:

| Step | Description |

|---|---|

| 1 | Protection of hydroxyl groups using TBDMS chloride. |

| 2 | Electrophilic iodination at the 8-position using iodine monochloride. |

| 3 | Deprotection to yield the final product. |

The biological activity of this compound can be attributed to its structural similarity to natural nucleosides, allowing it to interact with nucleic acid synthesis pathways. It may function as an inhibitor of various enzymes involved in nucleotide metabolism, impacting cellular proliferation and survival.

- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties by mimicking natural substrates in viral replication processes.

- Anticancer Potential : Its ability to interfere with DNA synthesis positions it as a candidate for anticancer therapies, particularly in targeting rapidly dividing cells.

Case Studies

- Antiviral Efficacy : A study demonstrated that derivatives similar to this compound showed significant inhibition of viral replication in vitro, suggesting that modifications at the purine structure can enhance bioactivity against specific viruses .

- Cytotoxicity in Cancer Cells : Research involving cell lines treated with various concentrations of the compound indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Research Findings

Recent investigations into the biological activity of similar compounds have revealed important insights:

- Cellular Uptake : Studies indicate that the TBDMS group may facilitate better cellular uptake compared to unmodified purines, enhancing the overall efficacy of the compound .

- Selectivity : The compound shows selective toxicity towards cancerous cells over normal cells, which is crucial for therapeutic applications .

Properties

Molecular Formula |

C12H20IN5OSi |

|---|---|

Molecular Weight |

405.31 g/mol |

IUPAC Name |

9-[[tert-butyl(dimethyl)silyl]oxymethyl]-8-iodopurin-6-amine |

InChI |

InChI=1S/C12H20IN5OSi/c1-12(2,3)20(4,5)19-7-18-10-8(17-11(18)13)9(14)15-6-16-10/h6H,7H2,1-5H3,(H2,14,15,16) |

InChI Key |

ISZOWQZMCVSCLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCN1C2=NC=NC(=C2N=C1I)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.